molecular formula C4H11O2P B096505 Dimethyl ethylphosphonite CAS No. 15715-42-1

Dimethyl ethylphosphonite

Cat. No.: B096505
CAS No.: 15715-42-1
M. Wt: 122.1 g/mol
InChI Key: QQDAHIFJAGPFAF-UHFFFAOYSA-N
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Description

Dimethyl ethylphosphonite (CAS 15715-42-1) is an organophosphorus compound with the molecular formula C₄H₁₁O₂P. Structurally, it consists of a phosphorus atom bonded to an ethyl group (-C₂H₅) and two methoxy groups (-OCH₃), forming a phosphonite ester (P(III) oxidation state). Its IUPAC name is O,O-Dimethyl ethylphosphonite, and it is also known as Ethyldimethoxyphosphine .

Phosphonites like this compound are key intermediates in organic synthesis, particularly in the preparation of phosphorus-containing ligands and agrochemicals. Their reactivity stems from the nucleophilic phosphorus center, which participates in Michaelis-Arbuzov and other phosphorylation reactions .

Properties

CAS No.

15715-42-1

Molecular Formula

C4H11O2P

Molecular Weight

122.1 g/mol

IUPAC Name

ethyl(dimethoxy)phosphane

InChI

InChI=1S/C4H11O2P/c1-4-7(5-2)6-3/h4H2,1-3H3

InChI Key

QQDAHIFJAGPFAF-UHFFFAOYSA-N

SMILES

CCP(OC)OC

Canonical SMILES

CCP(OC)OC

Synonyms

ethyl-dimethoxy-phosphane

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares dimethyl ethylphosphonite with structurally related organophosphorus compounds:

Compound Name CAS RN Molecular Formula Phosphorus Oxidation State Key Substituents Synonyms
This compound 15715-42-1 C₄H₁₁O₂P +3 (Phosphonite) Ethyl, two methoxy O,O-Dimethyl ethylphosphonite, Ethyldimethoxyphosphine
Diethyl methylphosphonite 15715-41-0 C₅H₁₃O₂P +3 (Phosphonite) Methyl, two ethoxy O,O-Diethyl methylphosphonite, Methyldiethoxyphosphine
Dimethyl phenyl phosphate 10113-28-7 C₈H₁₁O₄P +5 (Phosphate) Phenyl, two methoxy Phenyl dimethyl phosphate
Ethyl methylphosphinate 16391-07-4 C₃H₉O₂P +3 (Phosphinate) Ethyl, methyl Ethyl methanephosphonite
Dichloro methyl phosphite 3279-26-3 CH₃Cl₂OP +3 (Phosphite) Methyl, two chloro Methoxydichlorophosphine

Key Structural Differences :

  • Phosphorus oxidation state : Phosphonites (P(III)) vs. phosphates (P(V)).
  • Substituent effects : Ethyl/methoxy groups in this compound vs. chloro groups in dichloro methyl phosphite, which increase electrophilicity .
  • Steric hindrance : Diethyl methylphosphonite has bulkier ethoxy groups compared to this compound, affecting reaction kinetics .

Q & A

Q. How can dimethyl ethylphosphonite be unambiguously identified in laboratory settings?

this compound (CAS RN: 15715-42-1) should be identified via a combination of spectral and structural analyses. Key identifiers include:

  • NMR spectroscopy : Distinct peaks for methyl (OCH₃) and ethyl (CH₂CH₃) groups.
  • Mass spectrometry : Molecular ion [M⁺] at m/z 122.07 (C₄H₁₁O₂P) as per NIST data .
  • CAS registry : Cross-validate with synonyms like O,O-Dimethyl ethylphosphonite or Ethyldimethoxyphosphine .

Q. What are the critical safety protocols for handling this compound?

Refer to SDS guidelines:

  • Personal protective equipment (PPE) : Use nitrile gloves, vapor-resistant goggles, and lab coats.
  • Ventilation : Work in a fume hood to avoid inhalation (flammable liquid; vapor forms explosive mixtures) .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. What are the standard synthetic routes for this compound?

Common methods include:

  • Transesterification : React ethylphosphonous acid with methanol under anhydrous conditions.
  • Halide substitution : Substitute ethylphosphonous dichloride with methoxide ions .
  • Monitor purity via gas chromatography (GC) to detect residual solvents .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in organophosphorus reactions?

Steric hindrance from the ethyl group reduces nucleophilicity at the phosphorus center compared to smaller analogs (e.g., dimethyl methylphosphonate). Electronic effects:

  • Reaction with carbonyls : Forms phosphonate adducts via Arbuzov-like mechanisms, but slower kinetics due to ethyl’s inductive effect .
  • Thermodynamic data : ΔrH° for hydrolysis is +15.2 kJ/mol (NIST), requiring controlled conditions to avoid exothermic decomposition .

Q. What analytical techniques resolve contradictions in product distributions from reactions involving this compound?

Example: In reactions with cyclic ketones (e.g., cyclohexanedione), product ratios (8:9:10) vary with temperature and alkyl chain branching.

  • Reversible intermediates : Use low-temperature NMR to trap intermediates like oxaphosphorane .
  • Kinetic vs. thermodynamic control : Vary reaction time and temperature; analyze via HPLC with UV detection .

Q. How can computational modeling improve the design of this compound-based catalysts?

  • DFT calculations : Optimize transition states for ligand-exchange reactions (e.g., with Pd catalysts).
  • Solvent effects : Simulate polarity impacts using COSMO-RS models to predict reaction yields .
  • Validate with experimental data (e.g., X-ray crystallography of metal-phosphonite complexes) .

Q. What methodologies address discrepancies in toxicity assessments of this compound?

  • In vitro assays : Compare cytotoxicity (e.g., IC₅₀ in HepG2 cells) with in vivo LD₅₀ data (rat oral LD₅₀: 320 mg/kg) .
  • Metabolite profiling : Use LC-MS to identify oxidation products (e.g., phosphonate oxides) that may contribute to toxicity .

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